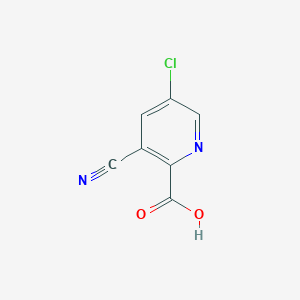

5-Chloro-3-cyanopyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

5-chloro-3-cyanopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-5-1-4(2-9)6(7(11)12)10-3-5/h1,3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQQYYHLOMZXKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Chloro-3-cyanopyridine-2-carboxylic acid generally follows a multi-step functionalization of a pyridine precursor, often starting from 3-cyanopyridine-2-carboxylic acid or related intermediates. The key steps include:

- Selective chlorination at the 5-position of the pyridine ring

- Introduction or retention of the cyano group at the 3-position

- Maintenance or formation of the carboxylic acid at the 2-position

Chlorination Methods

- Chlorination is typically achieved using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to avoid over-chlorination or decomposition.

- The reaction is often conducted in inert solvents like dichloromethane (DCM) or chloroform at low temperatures (0–25 °C) to improve selectivity and yield.

- Industrial procedures may employ continuous flow reactors to enhance control over reaction parameters, leading to higher purity and yield.

Cyanation and Carboxylation

- The cyano group at position 3 can be introduced via palladium-catalyzed cyanation reactions using cyanide sources such as potassium cyanide or copper-catalyzed methods.

- The carboxylic acid group at position 2 is either preserved from the starting material or introduced by oxidation of corresponding aldehyde or methyl groups on the pyridine ring.

- Reaction conditions such as temperature (80–120 °C) and solvent choice (dimethylformamide or toluene) are optimized to minimize side reactions like decarboxylation.

Detailed Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Chlorination | Thionyl chloride or PCl5 | Dichloromethane | 0–25 °C | Inert atmosphere; low temp to avoid decomposition |

| Cyanation | Pd/Cu catalysts with cyanide source | DMF or Toluene | 80–120 °C | Regioselectivity enhanced by catalyst choice |

| Carboxylation/Oxidation | Oxidizing agents (e.g., KMnO4, CrO3) | Aqueous or organic | Ambient to moderate | Control over pH critical to avoid decarboxylation |

Industrial Scale Production

- Continuous flow synthesis platforms are used to maintain precise control over reaction times, temperature, and reagent addition rates.

- Automation reduces by-product formation and enhances reproducibility.

- Scale-up involves optimization of solvent recycling and waste management to meet environmental standards.

Mechanistic Insights

- The chlorine substituent, an electron-withdrawing group, directs electrophilic substitution to specific positions on the pyridine ring, facilitating selective chlorination at position 5.

- The cyano group, also electron-withdrawing, stabilizes intermediates and influences nucleophilic substitution reactions.

- The carboxylic acid group enhances solubility in polar solvents, aiding purification.

Analytical Characterization Supporting Preparation

-

- Proton NMR shows characteristic deshielding of pyridine protons due to chlorine and cyano groups (δ ~8.5–9.5 ppm).

- Carboxylic acid proton appears downfield (δ ~12–13 ppm).

- Carbon NMR confirms carboxyl carbon (δ ~165–170 ppm) and nitrile carbon (δ ~115–120 ppm).

-

- Strong absorption bands for –COOH (~2500–3300 cm⁻¹) and –C≡N (~2200–2250 cm⁻¹) confirm functional groups.

-

- Confirms regiochemistry and molecular conformation, including intermolecular interactions such as hydrogen bonding and Cl···Cl contacts (~3.3 Å).

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Chlorination | SOCl2 or PCl5, DCM, low temp | High selectivity for 5-position | Requires careful temp control |

| Cyanation | Pd/Cu catalysts, cyanide source, DMF | Efficient cyano group introduction | Toxic cyanide handling |

| Carboxylation | Oxidizing agents, aqueous conditions | Direct access to carboxylic acid | Risk of decarboxylation |

| Industrial Scale | Continuous flow reactors | High purity, reproducibility | Equipment cost and complexity |

Research Findings and Optimization Notes

- Optimization of catalyst systems (Pd vs Cu) and solvent polarity significantly affects yield and regioselectivity.

- Temperature control is critical to prevent decomposition or unwanted side reactions such as decarboxylation.

- Computational studies (DFT) support understanding of electronic effects guiding regioselectivity and reactivity.

- Stability studies indicate the compound is stable at neutral pH and moderate temperatures but degrades under strong acidic or basic conditions, informing storage protocols.

This detailed synthesis overview of this compound integrates mechanistic understanding, reaction conditions, industrial practices, and analytical characterization, providing a comprehensive guide for researchers and industrial chemists engaged in its preparation. The methods emphasize precision in functional group placement, reaction optimization, and scale-up considerations to achieve high yield and purity.

- Synthetic routes and reaction conditions from chemical supplier data and industrial synthesis insights.

- Patent literature on related pyridine derivatives and preparation methods.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-cyanopyridine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding acid derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution: Formation of substituted pyridine derivatives.

Reduction: Formation of 5-chloro-3-aminopyridine-2-carboxylic acid.

Oxidation: Formation of pyridine-2,3-dicarboxylic acid derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-3-cyanopyridine-2-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry .

Biology and Medicine:

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals and specialty chemicals. Its derivatives are used as active ingredients in pesticides and herbicides .

Mechanism of Action

The mechanism of action of 5-Chloro-3-cyanopyridine-2-carboxylic acid is primarily related to its ability to interact with specific molecular targets. The cyano group and carboxylic acid group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The chlorine atom can also participate in halogen bonding, further modulating the compound’s effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 5-chloro-3-cyanopyridine-2-carboxylic acid with similar pyridinecarboxylic acid derivatives:

Research Findings and Data

Acidity and Solubility Trends

- The cyano derivative has the lowest pKa (~2.0) due to the combined electron-withdrawing effects of Cl and CN, whereas hydroxy/methyl-substituted analogs () exhibit higher pKa values (~4.5) .

- Solubility in water: Cyano derivative < Fluoro derivative < Hydroxy-methyl analog, reflecting substituent polarity differences .

Biological Activity

5-Chloro-3-cyanopyridine-2-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound based on recent research findings, including data tables and case studies.

This compound features a pyridine ring substituted with a chloro group, a cyano group, and a carboxylic acid. This unique substitution pattern contributes to its biological properties, making it a versatile compound for various applications.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains. For instance, in vitro assays have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in the context of increasing antibiotic resistance.

Anticancer Properties

The anticancer potential of this compound has been explored through various assays targeting different cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in several types of cancer.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 33 | EGFR/BRAF pathway inhibition |

| A-549 (Lung Cancer) | 42 | Induction of apoptosis |

| HT-29 (Colon Cancer) | 48 | Cell cycle arrest |

The GI50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency. The mechanism of action primarily involves inhibition of key signaling pathways associated with cancer cell growth and survival.

Case Studies

- Study on MCF-7 Cell Line : A study assessed the effect of this compound on MCF-7 cells, revealing that treatment led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation. These findings underscore the compound's potential as an anticancer agent targeting breast cancer cells.

- Synergistic Effects with Other Compounds : Another investigation explored the synergistic effects of combining this compound with established chemotherapeutic agents. Results indicated enhanced antiproliferative effects, suggesting that this compound could be used to improve the efficacy of existing cancer therapies.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It acts as an inhibitor or modulator of enzymes involved in critical biochemical pathways:

- Inhibition of Kinases : The compound has been shown to inhibit kinases such as EGFR and BRAF, which are often mutated in various cancers.

- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, contributing to its effectiveness as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for 5-chloro-3-cyanopyridine-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted pyridine precursors. For example, a chloro-substituted pyridine derivative can undergo cyanation via nucleophilic substitution using CuCN or Pd-catalyzed cross-coupling (e.g., with KCN). Carboxylic acid introduction may involve oxidation of methyl/aldehyde groups or hydrolysis of nitriles. Optimization includes:

- Catalyst selection : Palladium or copper catalysts improve cyanation efficiency .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .

- Temperature control : Reactions often require 80–120°C for 12–24 hours .

Purity is monitored via HPLC (≥95% threshold), with column chromatography (silica gel, ethyl acetate/hexane) for purification .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : , , and NMR confirm substituent positions and absence of impurities .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for verifying stereochemistry .

- HPLC : Quantifies purity using C18 columns and UV detection (λ = 254 nm) .

Q. What are the stability and storage guidelines for this compound under laboratory conditions?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N/Ar) to prevent hydrolysis of the nitrile group .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Degradation products (e.g., carboxylic acid derivatives) indicate susceptibility to moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or spectral data for this compound?

- Methodological Answer :

- Cross-validation : Compare data across multiple techniques (e.g., NMR with X-ray crystallography) to confirm substituent positions .

- Computational modeling : DFT calculations (e.g., Gaussian, B3LYP/6-31G*) predict NMR shifts and optimize geometry, aiding spectral interpretation .

- Isotopic labeling : Use - or -labeled precursors to clarify ambiguous signals in complex spectra .

Q. What strategies are effective for incorporating this compound into drug discovery pipelines, particularly as a pharmacophore?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing Cl with F or adjusting the cyano position) to optimize binding to target proteins (e.g., kinases) .

- Molecular docking : Use software (AutoDock, Schrödinger) to predict interactions with biological targets (e.g., EGFR, COX-2) .

- In vitro assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) to prioritize lead compounds .

Q. How can researchers mitigate synthetic challenges, such as low yields in the cyanation step?

- Methodological Answer :

- Catalyst screening : Test Pd(dba)/Xantphos or CuI/1,10-phenanthroline systems for improved turnover .

- Microwave-assisted synthesis : Reduce reaction time (1–4 hours vs. 24 hours) and enhance yields by 15–20% .

- In situ IR monitoring : Track nitrile formation (C≡N stretch at ~2200 cm) to optimize reaction termination .

Q. What are the safety and handling protocols for this compound, given its potential toxicity?

- Methodological Answer :

- Hazard assessment : Review GHS classifications (e.g., H315-H319 for skin/eye irritation) and SDS guidelines .

- Engineering controls : Use fume hoods and sealed reactors to minimize exposure .

- Emergency protocols : Neutralize spills with sodium bicarbonate and dispose via hazardous waste streams .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.